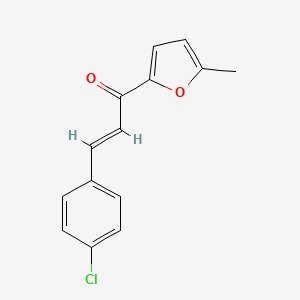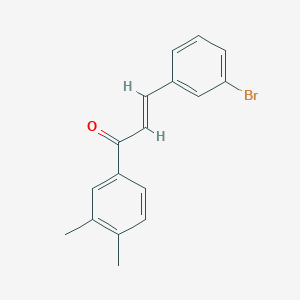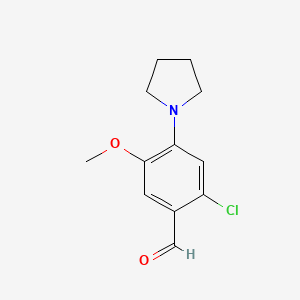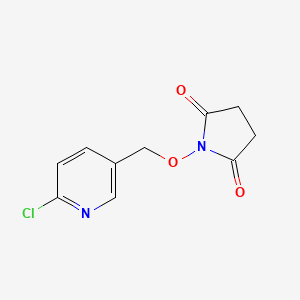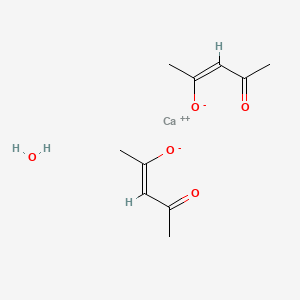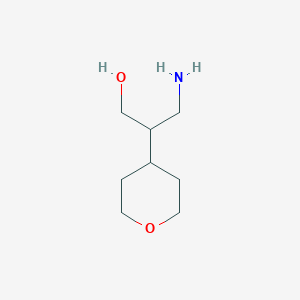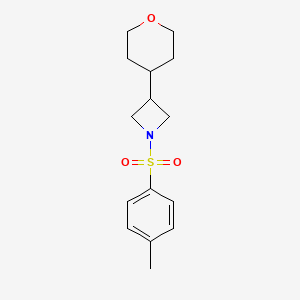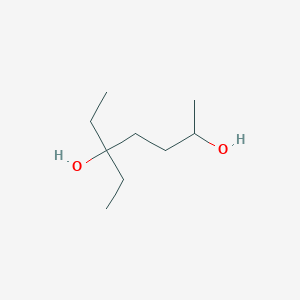
5-Ethyl-2,5-heptanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,5-heptanediol (5-EHD) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. 5-EHD has been shown to possess a wide range of physiological and biochemical effects, making it a versatile compound with a variety of potential uses.
Scientific Research Applications
5-Ethyl-2,5-heptanediol has been studied for its potential applications in various scientific fields, including biochemistry, pharmaceuticals, and materials science. In biochemistry, this compound has been used as a potential drug target for the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s. In pharmaceuticals, this compound has been studied as a potential drug candidate for the treatment of a variety of conditions, including diabetes, obesity, and hypertension. In materials science, this compound has been used as a monomer for the synthesis of polymers, as well as a cross-linking agent for the preparation of nanomaterials.
Mechanism of Action
The exact mechanism of action of 5-Ethyl-2,5-heptanediol is not yet fully understood, but it is believed to involve interactions with various cellular components and processes. This compound is thought to interact with enzymes, receptors, and other proteins, as well as with DNA and RNA. It is also believed to affect the activity of certain signaling pathways, such as the MAPK and PI3K pathways, which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has also been shown to possess anti-inflammatory and anti-cancer properties, as well as to possess anti-microbial and anti-viral activity. In addition, this compound has been shown to possess anti-diabetic and anti-obesity effects, as well as to possess neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
5-Ethyl-2,5-heptanediol has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and wide range of potential applications. Additionally, it is a relatively stable compound, making it suitable for long-term storage and experiments. However, this compound also has several limitations, such as its potential toxicity, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is still not fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
The potential of 5-Ethyl-2,5-heptanediol is still being explored, and there are several potential future directions for research. These include further investigation of its mechanism of action, as well as its potential applications in the treatment of various diseases and conditions. Additionally, further research is needed to explore the potential of this compound as a monomer for the synthesis of polymers, as well as a cross-linking agent for the preparation of nanomaterials. Finally, further research is needed to explore the potential of this compound as an antioxidant, anti-inflammatory, anti-cancer, anti-microbial, and anti-viral agent.
Synthesis Methods
5-Ethyl-2,5-heptanediol can be synthesized using a variety of methods, including the Wittig reaction, the Grignard reaction, and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone and an alkyl halide, followed by the addition of a base to form a Wittig reagent. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, which then yields an alcohol. The Horner-Wadsworth-Emmons reaction involves the addition of an organophosphorus compound to an aldehyde or ketone, which then yields an alcohol.
properties
IUPAC Name |
5-ethylheptane-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-4-9(11,5-2)7-6-8(3)10/h8,10-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLCSSITZKYXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

